3-bromo-4-methoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide
Description
3-bromo-4-methoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxy group, and a piperidine ring, which contribute to its unique chemical properties.
Properties
IUPAC Name |
3-bromo-4-methoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-14-9-11-23(12-10-14)18-6-4-3-5-17(18)22-20(24)15-7-8-19(25-2)16(21)13-15/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFOCMQSZVXGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-bromo-4-methoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde . This intermediate is then subjected to further reactions, such as amide formation and piperidine substitution, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
3-bromo-4-methoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 4-methoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-bromo-4-methoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions at the molecular level.
Industry: It can be utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the piperidine ring allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
3-bromo-4-methoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:
4-bromo-3-methoxy-N-phenylbenzamide: Lacks the piperidine ring, resulting in different chemical and biological properties.
3-bromo-4-methoxybenzaldehyde: An intermediate in the synthesis of the target compound, with distinct reactivity due to the presence of the aldehyde group.
N-methyl 4-bromo-3-methoxybenzamide: Contains a methyl group instead of the piperidine ring, leading to variations in its chemical behavior.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
